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molecular formula C9H12N2O2 B1451617 3-Methoxy-2-methylbenzohydrazide CAS No. 740799-69-3

3-Methoxy-2-methylbenzohydrazide

Cat. No. B1451617
M. Wt: 180.2 g/mol
InChI Key: WWFFBSDIHURYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748125B2

Procedure details

To a 500 mL, 3-neck flask equipped with magnetic stirring, and chilled in an ice water bath, were added 50 mL CH2Cl2, followed by a solution of 32 g (231 mmol) K2CO3 dissolved in 80 mL water, and 24 g (479 mmol) hydrazine hydrate. Over a period of 30-60 minutes, a solution of 20 g (108.3 mmol) 2-methyl, 3-methoxybenzoyl chloride dissolved in 100 mL CH2Cl2 were added, while keeping the temperature below 10° C. The reaction mixture was stirred for an additional hour, during which time a precipitate formed. The precipitate was collected and shaken with a CH2Cl2/CHCl3 mixture; the liquid phase was separated from remaining solids, and solvent was removed in vacuo to leave 5.85 g crude product hydrazide. Meanwhile, the original CH2Cl2 solution was transferred to a separatory funnel, diluted with CHCl3, and shaken with water. The organic layer was removed, washed again with water, dried, and solvent was evaporated to leave a solid residue. This was washed thoroughly with hexane and filtered to provide an additional 6.05 g crude product hydrazide. The combined crude hydrazide was recrystallized from hot ether or ethyl acetate/hexane mixtures to yield 10.04 g 3-methoxy-2-methyl-benzoic acid hydrazide: 1H NMR (300 MHz, CDCl3) δ (ppm): 7.2 (t, 1H), 6.95 (br s, 1H), 6.9 (m, 2H), 4.15 (br s, 2H), 3.84 (s, 3H), 2.27 (s, 3H).
Name
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
reactant
Reaction Step Seven
Name
Quantity
80 mL
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])([O-])=O.[K+].[K+].[OH2:7].[NH2:8][NH2:9].CO[C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=1)[C:15](Cl)=O.[CH2:21](Cl)Cl>O.C(Cl)(Cl)Cl>[CH3:21][O:7][C:13]1[C:14]([CH3:15])=[C:18]([CH:19]=[CH:20][CH:12]=1)[C:1]([NH:8][NH2:9])=[O:4] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
24 g
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional hour, during which time a precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL, 3-neck flask equipped with magnetic stirring
TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice water bath
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
STIRRING
Type
STIRRING
Details
shaken with a CH2Cl2/CHCl3 mixture
CUSTOM
Type
CUSTOM
Details
the liquid phase was separated
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to leave 5.85 g crude product hydrazide
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
WASH
Type
WASH
Details
washed again with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to leave a solid residue
WASH
Type
WASH
Details
This was washed thoroughly with hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to provide an additional 6.05 g crude product hydrazide
CUSTOM
Type
CUSTOM
Details
was recrystallized from hot ether or ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
45 (± 15) min
Name
Type
product
Smiles
COC=1C(=C(C(=O)NN)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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